molecular formula C9H13ClN2O2 B3317613 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine CAS No. 96606-04-1

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Cat. No.: B3317613
CAS No.: 96606-04-1
M. Wt: 216.66 g/mol
InChI Key: HBNSYNXCMVOCAO-UHFFFAOYSA-N
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Description

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.67 g/mol It is a pyrimidine derivative, characterized by the presence of isopropyl, chloro, and methoxy groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxypyrimidine with isopropylmagnesium chloride and lithium chloride to form the desired product . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chloro and methoxy groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine
  • 6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine
  • 6-Chloro-2,4-dimethoxy-5-(1-methylethyl)pyrimidine

Uniqueness

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-2,6-dimethoxy-5-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-5(2)6-7(10)11-9(14-4)12-8(6)13-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSYNXCMVOCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

112 g of 30% sodium methoxide in methanol are added, in a 0.5 liter reactor rendered inert with nitrogen and equipped with an anchor stirrer, to the solution of compound of Example 2 (70 g, 0.31 mol) in 400 ml of isopropyl ether. The medium is kept stirred at ambient temperature. When there is no more change, 140 ml of water are added and the organic and aqueous phases are separated. The organic phase is washed with water and dried by evaporation of the solvent under vacuum. The oily residue is distilled under vacuum in order to obtain 53 g of purified 6-chloro-2,4-dimethoxy-5-(1-methylethyl)pyrimidine (oil, boiling temperature at 13 mbar=128-30° C.), which comprises approximately 5% of positional isomer.
Name
sodium methoxide
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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